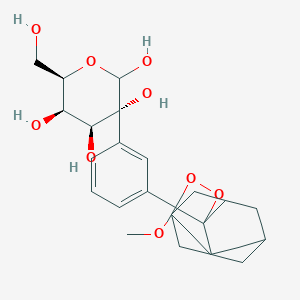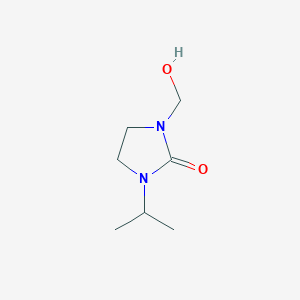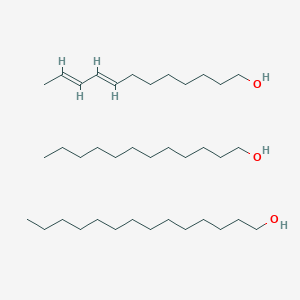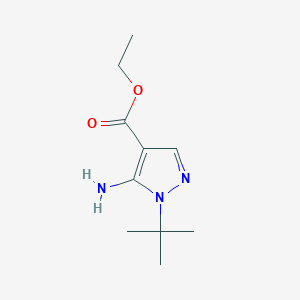
ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 112779-14-3 . It has a molecular weight of 211.26 . The compound is typically stored in a refrigerator and appears as a light yellow to yellow powder or crystals .
Synthesis Analysis
The synthesis of ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate involves a reaction with t-butylhydrazine hydrochloride salt, ethyl (ethoxymethylene)-cyanoacetate, and anhydrous sodium acetate in ethanol . The mixture is stirred and refluxed for 16 hours, then poured into ice-water. The separated aqueous phase is extracted three times with dichloromethane. The combined organic phases are washed successively with water and saturated brine solution and dried with sodium sulfate. The solvent is then removed in vacuo to yield the product .
Molecular Structure Analysis
The InChI Code for ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate is 1S/C10H17N3O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5,11H2,1-4H3 . The InChI key is DJFSJKPXNYYPFK-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The compound has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It is an inhibitor of CYP1A2 but not CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound has a Log Po/w (iLOGP) of 2.33 . It is soluble, with a solubility of 1.64 mg/ml or 0.00778 mol/l .
Applications De Recherche Scientifique
Synthesis of Isoxazole Derivatives
This compound can be used in the synthesis of isoxazole-4-carboxylic acid derivatives . Isoxazoles are a class of organic compounds that contain a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom. These derivatives have been found to have various biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Production of Isoxazole-3,5-dicarboxamides
Ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate can also be used in the production of isoxazole-3,5-dicarboxamides . These compounds are known for their herbicidal properties, making them useful in the agricultural industry for controlling unwanted plant growth.
Heterocyclic Building Blocks
The compound serves as a heterocyclic building block in various chemical syntheses . Heterocyclic compounds are organic compounds that contain at least one atom of carbon and one element other than carbon, such as sulfur, oxygen or nitrogen, in a ring structure. These structures are commonly found in a wide variety of products, including pharmaceuticals, dyes, rubber products, and many more.
Pharmacokinetics Research
The compound’s physicochemical properties, such as its GI absorption, BBB permeant, and lipophilicity, make it a potential candidate for pharmacokinetics research . Pharmacokinetics is the study of how an organism affects a drug, including the processes of absorption, distribution, metabolism, and excretion.
Drug Discovery and Development
Given its calculated chemistry and safety profile , ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate could potentially be used in the process of drug discovery and development. Its properties could be exploited to design and develop new therapeutic agents.
Chemical Research
Due to its unique structure and properties, this compound can be used in various chemical research, including the study of chemical reactions, development of new synthetic methods, and exploration of the properties of new materials .
Safety and Hazards
Mécanisme D'action
Propriétés
IUPAC Name |
ethyl 5-amino-1-tert-butylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFSJKPXNYYPFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90550165 | |
| Record name | Ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90550165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate | |
CAS RN |
112779-14-3 | |
| Record name | Ethyl 5-amino-1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112779-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90550165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-azaniumyl-3-[(R)-butylsulfinyl]propanoate](/img/structure/B54599.png)

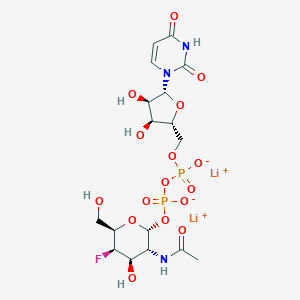

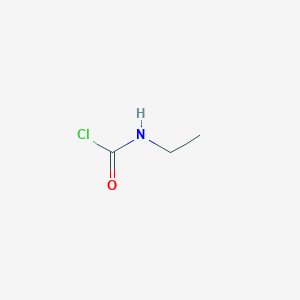
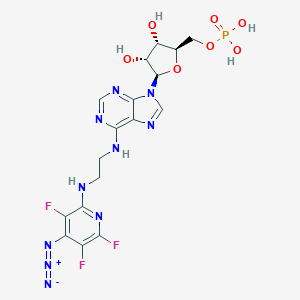
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B54611.png)
![2-[3,4-bis(phenylmethoxy)phenyl]-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide](/img/structure/B54612.png)
![1-(2-Amino-6-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B54614.png)
